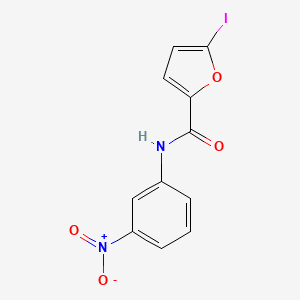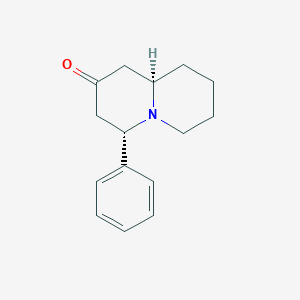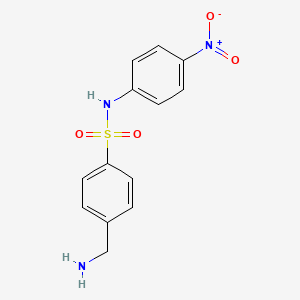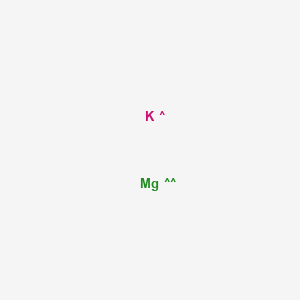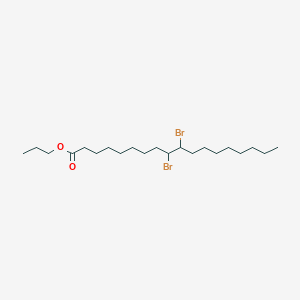
Propyl 9,10-dibromooctadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propyl 9,10-dibromooctadecanoate is an organic compound that belongs to the class of brominated fatty acid esters It is characterized by the presence of two bromine atoms attached to the 9th and 10th carbon atoms of an octadecanoate chain, with a propyl group esterified at one end
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of propyl 9,10-dibromooctadecanoate typically involves the bromination of octadecanoic acid followed by esterification with propanol. The bromination reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is conducted under controlled conditions to ensure selective bromination at the 9th and 10th positions.
The esterification process involves reacting the brominated octadecanoic acid with propanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the formation of the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
Propyl 9,10-dibromooctadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding octadecanoate ester.
Oxidation Reactions: Oxidative cleavage of the ester can produce smaller carboxylic acids and alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or ozone (O3) under acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyoctadecanoate, aminooctadecanoate, or thiooctadecanoate derivatives.
Reduction: Production of propyl octadecanoate.
Oxidation: Generation of smaller carboxylic acids and alcohols.
科学研究应用
Propyl 9,10-dibromooctadecanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms into molecules or to study reaction mechanisms involving brominated compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants due to its unique chemical properties.
作用机制
The mechanism of action of propyl 9,10-dibromooctadecanoate involves its interaction with biological molecules through its bromine atoms. These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes. The compound may target specific molecular pathways, such as those involved in cell membrane integrity or signal transduction, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Octadecyl 9,10-dibromooctadecanoate: Similar structure but with an octadecyl group instead of a propyl group.
Propyl 9,10-dichlorooctadecanoate: Similar structure but with chlorine atoms instead of bromine atoms.
Propyl 9,10-dibromohexadecanoate: Similar structure but with a shorter hexadecanoate chain.
Uniqueness
Propyl 9,10-dibromooctadecanoate is unique due to the presence of bromine atoms, which confer distinct reactivity and biological activity compared to its chlorinated or non-halogenated counterparts. The propyl group also influences its solubility and interaction with other molecules, making it a valuable compound for specific applications.
属性
CAS 编号 |
64936-61-4 |
|---|---|
分子式 |
C21H40Br2O2 |
分子量 |
484.3 g/mol |
IUPAC 名称 |
propyl 9,10-dibromooctadecanoate |
InChI |
InChI=1S/C21H40Br2O2/c1-3-5-6-7-9-12-15-19(22)20(23)16-13-10-8-11-14-17-21(24)25-18-4-2/h19-20H,3-18H2,1-2H3 |
InChI 键 |
YQLKLLYKTGQDPZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCC(C(CCCCCCCC(=O)OCCC)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



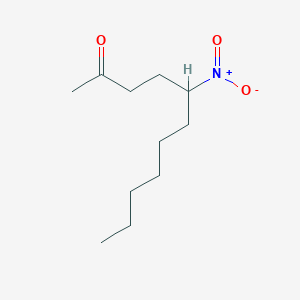
![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)
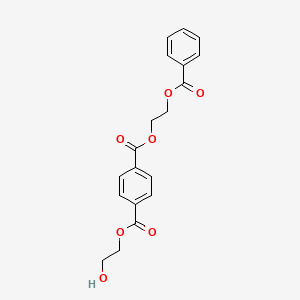
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)

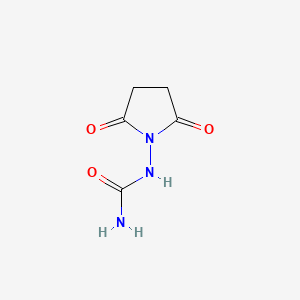

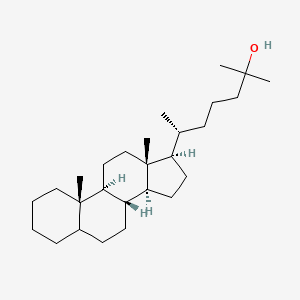
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
